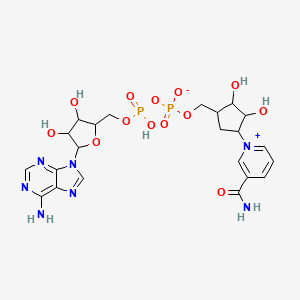
Carba-NAD
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carba-NAD, also known as this compound, is a useful research compound. Its molecular formula is C22H29N7O13P2 and its molecular weight is 661.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Characteristics
Carba-NAD features a methylene group substitution for an oxygen atom adjacent to the anomeric linkage of nicotinamide. This modification renders it inert in nicotinamide displacement reactions, allowing it to act as an unreactive substrate analogue for NAD-consuming enzymes. The chemical formula of this compound is C_{21}H_{26}N_{7}O_{8}P, with an average molecular weight of approximately 662.46 g/mol .
Biochemical Research
This compound serves as a critical cofactor in redox reactions, facilitating the study of enzyme kinetics and mechanisms. Its stability allows researchers to investigate the interactions between NAD-consuming enzymes and their substrates under controlled conditions.
- Enzyme Kinetics : this compound is utilized in kinetic assays to analyze the activity of various oxidoreductases. Studies have shown that it exhibits comparable kinetic parameters to natural NAD, making it a viable substitute in numerous enzymatic reactions .
Therapeutic Development
The potential therapeutic applications of this compound are significant, particularly in the treatment of neurodegenerative diseases and conditions related to redox imbalances.
- Neuroprotection : Research indicates that this compound may help protect neurons from damage and improve cognitive function . Its stability allows for prolonged activity in biological systems, which is advantageous for therapeutic interventions.
- Cancer Research : this compound has been explored as a substrate-blocking agent for poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial in DNA repair mechanisms. Inhibiting these enzymes can enhance the effectiveness of certain cancer therapies .
Industrial Applications
In industrial biocatalysis, this compound enhances the efficiency and stability of enzymatic reactions under harsh conditions.
- Glucose Sensing : It has been identified as a robust alternative to NAD(P)/H for glucose dehydrogenase-based glucose sensing applications. The enhanced stability of this compound allows for improved enzyme performance in various industrial processes .
- Biocatalysis : The compound's resistance to hydrolysis makes it suitable for use in biocatalytic processes that require stable cofactors under extreme conditions .
Comparative Stability Analysis
The stability of this compound compared to natural NAD is significant, particularly at elevated temperatures. A comparative analysis shows that while natural NAD degrades rapidly under heat, this compound maintains its integrity much longer:
| Cofactor | Half-Life at 50°C | Stability at 90°C |
|---|---|---|
| Natural NAD | 40 hours | Significant degradation |
| This compound | >1200 hours | >50% intact after 24 hours |
This remarkable stability makes this compound an invaluable asset in both research and industrial applications .
Case Study 1: Neuroprotective Effects
In a study investigating the neuroprotective properties of this compound, researchers found that it significantly reduced neuronal damage in models of oxidative stress. The compound facilitated better cognitive outcomes compared to controls lacking this analog .
Case Study 2: Enzymatic Assays
A series of enzymatic assays demonstrated that this compound could effectively replace NAD in over 27 different oxidoreductase reactions without compromising reaction rates or product yields. This versatility highlights its potential as a standard reference compound in biochemical research .
特性
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [4-(3-carbamoylpyridin-1-ium-1-yl)-2,3-dihydroxycyclopentyl]methyl phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N7O13P2/c23-19-14-21(26-8-25-19)29(9-27-14)22-18(33)17(32)13(41-22)7-40-44(37,38)42-43(35,36)39-6-11-4-12(16(31)15(11)30)28-3-1-2-10(5-28)20(24)34/h1-3,5,8-9,11-13,15-18,22,30-33H,4,6-7H2,(H5-,23,24,25,26,34,35,36,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPLSUKWXXSBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1[N+]2=CC=CC(=C2)C(=O)N)O)O)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N7O13P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













